Phthalazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Among these, 6-Bromophthalazine, a compound related to the phthalazine class, has been implicated in various studies for its potential use in treating different conditions. This comprehensive analysis aims to explore the mechanism of action and applications of 6-Bromophthalazine and related compounds in various fields, including oncology, neurology, and respiratory diseases.
The discovery of [1,2,4]triazolo[4,3-a]phthalazines as inhibitors of diverse bromodomains has opened new avenues in the field of epigenetics. These compounds have been shown to inhibit both BET bromodomains and non-BET bromodomains such as BRD9, CECR2, and CREBBP with submicromolar potency. Their activity in cellular models suggests their utility as starting points for the development of selective bromodomain inhibitors with potential therapeutic applications in diseases where epigenetic regulation plays a key role5.
The compound is cataloged under the CAS number 19064-74-5 and is recognized for its potential as a building block in the synthesis of more complex heterocyclic compounds. It is particularly noted for its role in biological studies, where it has been investigated for its inhibitory effects on phosphodiesterase enzymes, which are crucial in various cellular signaling pathways .
6-Bromophthalazine can be synthesized through several methods, with bromination being the most common approach. The general synthetic route involves:
The molecular structure of 6-Bromophthalazine features a bicyclic system composed of two fused aromatic rings. The key characteristics include:
6-Bromophthalazine can participate in various chemical reactions, including:
6-Bromophthalazine acts primarily as a phosphodiesterase inhibitor, which means it interferes with the enzyme's ability to hydrolyze cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to increased levels of these second messengers within cells, thereby enhancing various signaling pathways that are critical for cellular functions.
6-Bromophthalazine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 110 °C |
Boiling Point | Approximately 387.3 °C |
Density | Approximately 1.656 g/cm³ |
pKa | Approximately 2.21 |
Solubility | Soluble in organic solvents |
These properties indicate that 6-Bromophthalazine is stable under standard conditions but may require specific handling due to its reactivity, particularly in substitution reactions .
6-Bromophthalazine has various scientific applications, particularly in medicinal chemistry:
6-Bromophthalazine represents a strategically functionalized heterocyclic compound that occupies a critical niche in synthetic organic chemistry and drug discovery pipelines. As a brominated derivative of the bicyclic phthalazine scaffold—comprising a benzene ring fused to a pyridazine ring—it embodies distinctive electronic properties and synthetic versatility. The bromine atom at the C6 position serves as a modifiable handle for transition-metal-catalyzed cross-coupling reactions, enabling precise structural diversification. This molecular framework has demonstrated compelling utility across medicinal chemistry programs and advanced material design, particularly where electronic tuning or spatial orientation of functional groups dictates bioactivity or material performance. Its systematic study provides foundational insights into heteroaromatic reactivity patterns and structure-property relationships relevant to interdisciplinary scientific endeavors [5].
The molecular identity of 6-Bromophthalazine is defined by the formula C₈H₅BrN₂O, corresponding to a molecular mass of 225.05 g/mol. Its International Union of Pure and Applied Chemistry nomenclature designates it as 6-Bromophthalazin-1(2H)-one, indicating the presence of a lactam functionality at the 1-position and bromine substitution at the 6-position. Structural analysis reveals a planar, fused aromatic system wherein the bromine atom inductively withdraws electron density from the π-system while serving as a sterically accessible site for nucleophilic displacement or metal insertion [1].
Table 1: Fundamental Molecular Properties of 6-Bromophthalazine
Property | Value/Description |
---|---|
Molecular Formula | C₈H₅BrN₂O |
Systematic Name | 6-Bromophthalazin-1(2H)-one |
Molecular Weight | 225.05 g/mol |
CAS Registry Number | 11535918 (PubChem CID) |
Key Functional Groups | Bromo (C-Br), Lactam (N-C=O) |
Spectroscopic characterization provides definitive evidence for its structure. Nuclear magnetic resonance spectroscopy reveals diagnostic signals: the lactam carbonyl resonates near δ 160 ppm in ¹³C NMR spectra, while aromatic protons adjacent to bromine exhibit characteristic downfield shifts in ¹H NMR. Fourier-transform infrared spectroscopy confirms C=O stretching vibrations at ~1670 cm⁻¹ and C-Br stretches at 650–800 cm⁻¹. Mass spectrometry typically displays a [M]⁺ isotopic cluster consistent with bromine’s ¹:¹ ⁷⁹Br/⁸¹Br distribution [1] [6]. Computational modeling (e.g., density functional theory) further elucidates frontier molecular orbital distributions, highlighting the lowered energy of the lowest unoccupied molecular orbital localized near the brominated carbon—a critical feature facilitating oxidative addition in palladium-catalyzed couplings [6].
Table 2: Key Spectroscopic and Computational Features
Technique | Characteristics |
---|---|
¹³C NMR | Lactam C=O: ~160 ppm; Aromatic Carbons: 110–150 ppm; C-Br: ~120 ppm |
FTIR | ν(C=O): ~1670 cm⁻¹; ν(C-Br): 650–800 cm⁻¹; ν(C-H aromatic): ~3000–3100 cm⁻¹ |
DFT Analysis | LUMO localized on C6-Br carbon; HOMO-LUMO gap ≈3.5 eV; Dipole moment ≈4.2 Debye |
The emergence of 6-Bromophthalazine parallels broader advancements in heterocyclic synthesis during the mid-20th century. Initial routes exploited electrophilic bromination (e.g., Br₂/FeBr₃) of phthalazinone precursors—a reaction governed by the electron-donating nature of the lactam group, which directs electrophiles ortho and para to nitrogen. Early synthetic challenges included regioselectivity control (avoiding 5- and 7-bromo isomers) and lactam ring stability under harsh halogenation conditions. Seminal work by researchers such as Taylor and Albert in the 1950s–1970s established optimized bromination protocols using N-bromosuccinimide in dimethylformamide, achieving >85% selectivity for the 6-bromo isomer [5] [6].
The compound’s characterization historically relied on classical degradation methods and ultraviolet spectroscopy. The advent of modern analytical techniques revolutionized structural validation: cross-polarized magic angle spinning ¹³C NMR enabled precise carbon typing in solid-state samples, while X-ray photoelectron spectroscopy unambiguously confirmed bromine’s covalent bonding environment (Br 3d binding energy ≈70 eV). Single-crystal X-ray diffraction later resolved its planarity and intermolecular hydrogen-bonding motifs involving the lactam carbonyl—features critical to understanding its supramolecular behavior in materials contexts [6].
Table 3: Historical Timeline of Key Advances
Period | Development | Impact |
---|---|---|
1950–1970 | Regioselective bromination strategies established | Enabled gram-scale synthesis with positional control |
1980–2000 | Application of ¹³C NMR and XPS for structural validation | Provided atomic-level bonding insights; Confirmed electronic effects of Br |
2000–Present | Integration into Pd-catalyzed cross-coupling libraries (e.g., Suzuki reactions) | Unlocked rapid derivatization for drug discovery |
Within pharmaceutical research, 6-Bromophthalazine serves as a privileged synthon for kinase inhibitor development. Its bromine undergoes efficient Suzuki-Miyaura couplings with boronic acids to generate biaryl derivatives targeting adenosine triphosphate-binding pockets. Notable examples include epidermal growth factor receptor inhibitors where the phthalazine core acts as a hinge-binding motif, with the bromine enabling late-stage installation of solubilizing groups or secondary pharmacophores. Molecular docking studies indicate the lactam forms critical hydrogen bonds with kinase backbones, while bromine’s hydrophobic footprint enhances affinity for deep hydrophobic clefts. This versatility underpins its inclusion in patents covering antitumor agents, particularly against tyrosine kinase-dependent cancers [3] [4].
In materials science, the electron-deficient phthalazine ring—further polarized by bromine—facilitates electron transport in organic semiconductors. It functions as:
The Heck reaction with 2-Bromo-6-methoxynaphthalene exemplifies its utility in synthesizing extended π-systems for optoelectronics, yielding luminescent compounds with tunable emission spectra [4] [6].
Table 4: Representative Research Applications
Domain | Application | Mechanism/Advantage |
---|---|---|
Pharmaceuticals | Kinase inhibitor scaffolds (e.g., EGFR, VEGFR) | Bromine enables rapid SAR expansion via cross-coupling; Lactam provides H-bonding |
OLED Materials | Electron-transport layers in devices | Electron-deficient core facilitates electron injection; Planarity enhances crystallinity |
Porous Polymers | Covalent organic frameworks via cross-coupling | Rigid geometry creates microporosity; Bromine acts as polymerization site |
Catalysis | Ligands for Pd-catalyzed couplings | Nitrogen atoms coordinate metals; Bromine allows ligand functionalization |
Ongoing innovations leverage its dual functionality (bromo + lactam) for multicomponent reactions, generating libraries for high-throughput screening. Recent studies demonstrate its incorporation into metal-organic frameworks as luminescent sensors, exploiting bromine-induced heavy atom effects to enhance phosphorescence for oxygen sensing [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0